molecular formula C7H10BrClN2O B2411183 (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride CAS No. 1353636-61-9

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B2411183
CAS No.: 1353636-61-9
M. Wt: 253.52
InChI Key: QYDQXAWKSZNHPV-UHFFFAOYSA-N
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Description

“(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of p-anisidine with water and concentrated HCl, followed by the addition of a solution of sodium nitrite in water .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: BrC6H4NHNH2·HCl .


Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 160-162 °C (dec.) (lit.) . It is soluble in water and slightly soluble in DMSO and Methanol .

Scientific Research Applications

Antimicrobial Activities

A study explored the synthesis of compounds including arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and found that they displayed moderate to excellent antimicrobial activities, specifically against certain fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Antidepressant Activities

Another research synthesized 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate and evaluated their antidepressant activities. Compounds with 4-methoxy and 4-chloro substituents on the phenyl ring showed increased antidepressant activity (Palaska, Aytemir, Uzbay, & Erol, 2001).

Fluorescent Probe for Hydrazine Detection

A ratiometric fluorescent probe was developed for detecting hydrazine, a highly active alkali and strong reductant used in various industries. The probe, utilizing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, showed low cytotoxicity, large Stokes shift, and was effective in fluorescence imaging of exogenous N2H4 in biological samples (Zhu et al., 2019).

Antitubercular and Antimicrobial Properties

Cyclocondensation of hydrazine hydrate with certain compounds afforded derivatives that were tested for antitubercular and antimicrobial activities. Some of these compounds displayed significant antimicrobial activity (Vyas et al., 2008).

Synthesis of Pyrazoles and Isoxazoles

Research on the transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines revealed a novel method of synthesizing such compounds, which may have various applications (Morita, Harada, Okamoto, & Takagi, 1999).

Synthesis of Derivatives for Biological Activity Studies

A study focused on synthesizing novel Schiff Bases derived from Phenylhydrazine, which could be important in studying various biological activities (Parvarinezhad & Salehi, 2020).

Coordination Compounds with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides

Research on the synthesis, structure, and biological activity of coordination compounds of various metals with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides showed potential antimicrobial and antifungal activity (Gulea et al., 2019).

Fluorescence Monitoring of Hydrazine In Vivo

A study developed a flavonoid-based sensor for hydrazine monitoring with low detection limits and application in visualizing hydrazine in stem cells and zebrafish (Liu et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is harmful if swallowed and may cause skin irritation .

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDQXAWKSZNHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-61-9
Record name (4-bromo-2-methoxyphenyl)hydrazine hydrochloride
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